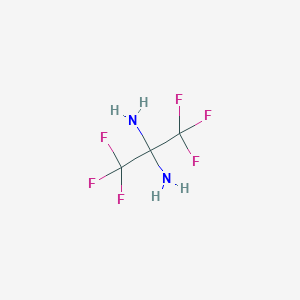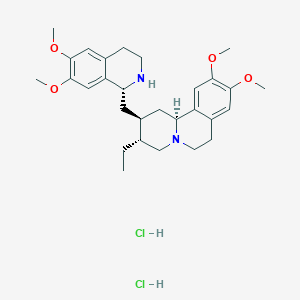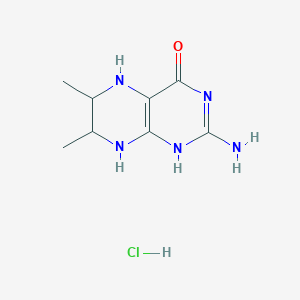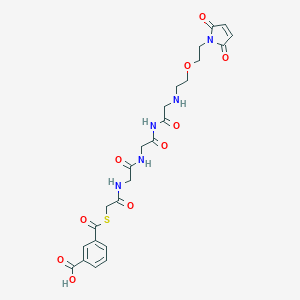![molecular formula C11H11NO2 B162985 Methyl 2-[(prop-2-yn-1-yl)amino]benzoate CAS No. 137105-06-7](/img/structure/B162985.png)
Methyl 2-[(prop-2-yn-1-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(prop-2-yn-1-yl)amino]benzoate is an organic compound with the molecular formula C11H11NO2. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and an amino group is substituted with a propynyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-propynylamino)-, methyl ester typically involves the following steps:
Starting Materials: Benzoic acid, propargylamine, and methanol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification.
Procedure: Benzoic acid is first reacted with propargylamine to form the intermediate 2-(2-propynylamino)benzoic acid. This intermediate is then esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(2-propynylamino)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(2-propynylamino)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(2-propynylamino)-, methyl ester involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with a methoxy group instead of the propynylamino group.
Benzoic acid, 2-(methylamino)-, methyl ester: Contains a methylamino group instead of the propynylamino group.
Benzoic acid, methyl ester: Lacks the amino and propynyl groups, making it a simpler ester derivative.
Uniqueness
Benzoic acid, 2-(2-propynylamino)-, methyl ester is unique due to the presence of the propynylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
137105-06-7 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 2-(prop-2-ynylamino)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-8-12-10-7-5-4-6-9(10)11(13)14-2/h1,4-7,12H,8H2,2H3 |
Clave InChI |
VJZVDYVRFRWRLL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NCC#C |
SMILES canónico |
COC(=O)C1=CC=CC=C1NCC#C |
Sinónimos |
Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
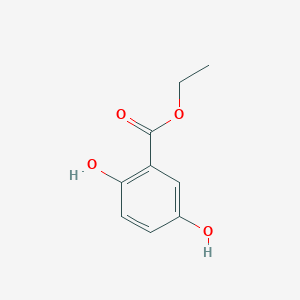
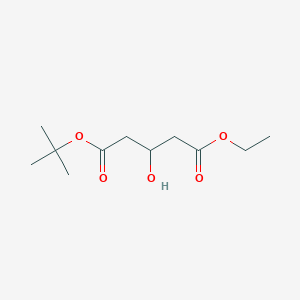
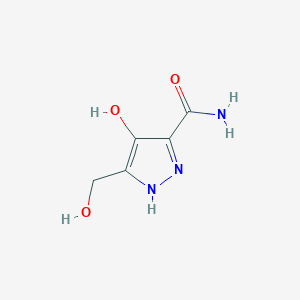
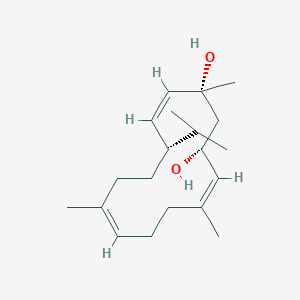
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)
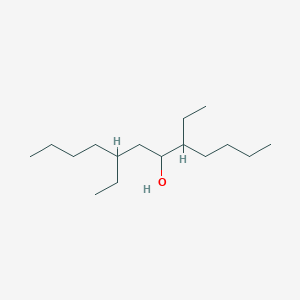
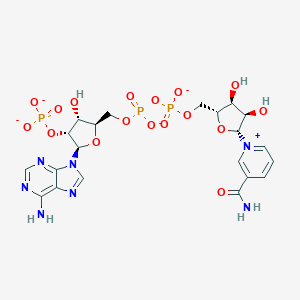
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
